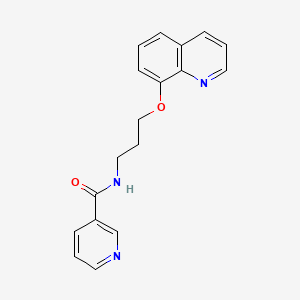
N-(3-(quinolin-8-yloxy)propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(quinolin-8-yloxy)propyl)nicotinamide is a compound that combines the structural features of quinoline and nicotinamide. Quinoline is a nitrogen-containing heterocyclic compound known for its wide range of biological activities, while nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism. The combination of these two moieties in a single molecule offers potential for diverse biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)nicotinamide typically involves the following steps:
Preparation of Quinolin-8-ol: Quinolin-8-ol is synthesized from quinoline through a series of reactions, including nitration, reduction, and hydrolysis.
Formation of 3-(quinolin-8-yloxy)propylamine: Quinolin-8-ol is reacted with 3-bromopropylamine in the presence of a base to form 3-(quinolin-8-yloxy)propylamine.
Coupling with Nicotinoyl Chloride: The final step involves the reaction of 3-(quinolin-8-yloxy)propylamine with nicotinoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in quinoline derivatives can be reduced to an amine.
Substitution: The hydroxyl group in quinolin-8-ol can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and bases such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Quinoline amine derivatives.
Substitution: Various quinoline derivatives with different functional groups.
Scientific Research Applications
N-(3-(quinolin-8-yloxy)propyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in modulating cellular metabolism.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)nicotinamide involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The quinoline moiety can inhibit these enzymes, leading to the disruption of DNA replication in bacteria.
NAD±Dependent Enzymes: The nicotinamide moiety can modulate the activity of enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Nicotinamide Derivatives: Such as nicotinamide riboside, known for their role in cellular metabolism.
Uniqueness
N-(3-(quinolin-8-yloxy)propyl)nicotinamide is unique due to its combination of quinoline and nicotinamide moieties, offering a dual mechanism of action that can target both microbial DNA replication and cellular metabolism. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(15-7-2-9-19-13-15)21-11-4-12-23-16-8-1-5-14-6-3-10-20-17(14)16/h1-3,5-10,13H,4,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQDDKIHYNKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














